![molecular formula C15H11Cl2N3 B2628090 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477862-04-7](/img/structure/B2628090.png)

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

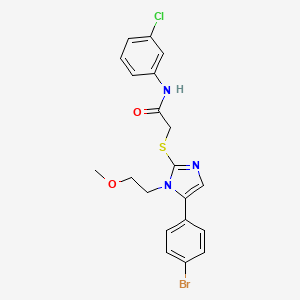

“7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Applications De Recherche Scientifique

- Quinazolin-4-amines, including this compound, have been investigated as catalysts in organic reactions. For instance, they can catalyze the allylation of carbonyl compounds and participate in benzylation reactions .

- Researchers have explored the potential analgesic and anti-inflammatory properties of quinazolinone derivatives. Although specific studies on this compound are scarce, related analogs have shown promise in inhibiting pain and inflammation .

- Quinazolin-4(3H)-one derivatives, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, exhibit α-glucosidase inhibitory activity. These compounds could be relevant in managing conditions related to glucose metabolism .

- In the context of bladder cancer (non-muscle-invasive bladder cancer, NMIBC), immunotherapy is commonly applied to enhance immune responses. While not directly studied for this compound, understanding its immunomodulatory effects may contribute to future therapeutic strategies .

Catalysis and Organic Synthesis

Analgesic and Anti-Inflammatory Activities

α-Glucosidase Inhibition

Immunotherapy Enhancement

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(2-chlorophenyl)methyl]quinazolin-4-amine, have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, anticancer, and others .

Mode of Action

It is known that quinazoline derivatives interact with their targets, leading to changes in cellular processes . The specific interactions of 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine with its targets would need further investigation.

Biochemical Pathways

Quinazoline derivatives have been reported to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYBUGPTWFOBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2628013.png)

![1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2628016.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)